Benzo[c]isothiazol-5-ylboronic acid
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Overview
Description
Benzo[c]isothiazol-5-ylboronic acid is a heterocyclic aromatic compound with the molecular formula C7H6BNO2S and a molecular weight of 179.00 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Scientific Research Applications
Benzo[c]isothiazol-5-ylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Medicine: Research into its potential use in drug development.
Industry: Used in the synthesis of advanced materials and polymers.
Safety and Hazards
The safety data sheet for Benzo[c]isothiazol-5-ylboronic acid suggests that it should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and appropriate personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated, and personnel should be evacuated to safe areas .
Future Directions
Mechanism of Action
Target of Action
This compound is a unique chemical provided for early discovery researchers , and its primary targets and their roles are yet to be fully explored.
Biochemical Pathways
The biochemical pathways affected by Benzo[c]isothiazol-5-ylboronic acid are currently unknown . As a boronic acid derivative, it may potentially interact with various enzymes or receptors, but specific pathways and downstream effects need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing benzo[c]isothiazol-5-ylboronic acid involves the reaction of benzisothiazole with triphenylboron in the presence of cuprous chloride . This reaction typically requires specific conditions to ensure the successful formation of the boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
Benzo[c]isothiazol-5-ylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols: Formed through oxidation of the boronic acid group.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 2-Thiopheneboronic Acid
- 3-Pyridylboronic Acid
Uniqueness
Benzo[c]isothiazol-5-ylboronic acid is unique due to its heterocyclic structure, which imparts distinct electronic properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where the electronic characteristics of the heterocycle are advantageous .
Properties
IUPAC Name |
2,1-benzothiazol-5-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-1-2-7-5(3-6)4-12-9-7/h1-4,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNQYXUHTJKKPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CSN=C2C=C1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670402 |
Source
|
Record name | 2,1-Benzothiazol-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-02-4 |
Source
|
Record name | 2,1-Benzothiazol-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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